Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Übersicht

Beschreibung

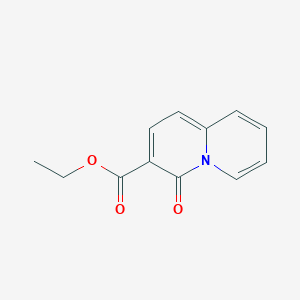

Ethyl 4-oxo-4H-quinolizine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore . It shows a strong fluorescent response to Magnesium (Mg), indicating that Mg might be its primary target .

Mode of Action

It is known that the compound has a high selectivity and binding ability to mg (ii) . This suggests that the compound might sequester the divalent cofactors in the active site of certain enzymes, potentially blocking access of other molecules to these enzymes .

Biochemical Pathways

Given its interaction with mg (ii), it might influence pathways where mg (ii) plays a crucial role .

Pharmacokinetics

Its molecular weight of 21722 suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Its interaction with mg (ii) might lead to changes in the activity of certain enzymes, potentially influencing cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions might influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at room temperature, indicating that higher temperatures might affect its stability .

Biochemische Analyse

Biochemical Properties

It has been identified as a selective fluorophore, which suggests that it may interact with certain enzymes, proteins, and other biomolecules

Cellular Effects

Given its potential role as a selective fluorophore , it may influence cell function by interacting with specific cellular components

Molecular Mechanism

It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biologische Aktivität

Ethyl 4-oxo-4H-quinolizine-3-carboxylate (C₁₂H₁₁NO₃) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Overview

This compound features a quinolizine ring system, which is known for its diverse biological activities. The compound's structure includes a carboxylate group and an ethyl ester, contributing to its reactivity and interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of HIV integrase, a critical enzyme in the life cycle of HIV. The mechanism involves binding to the integrase enzyme, thereby preventing the integration of viral DNA into the host genome .

Pharmacokinetics

The compound is predicted to exhibit high gastrointestinal absorption and favorable permeability across the blood-brain barrier, suggesting potential for central nervous system effects.

Antiviral Properties

This compound and its derivatives have been evaluated for their antiviral properties, particularly against HIV. A study demonstrated that certain derivatives exhibited varying degrees of integrase inhibitory activity, although this compound itself showed limited efficacy in this regard .

Antimicrobial Activity

In addition to antiviral properties, quinolizine derivatives have been explored for their antimicrobial activities. This compound has shown potential in inhibiting various bacterial strains, although specific data on its efficacy compared to other compounds is still under investigation .

Table 1: Integrase Inhibitory Activity Data

| Compound | Initial Concentration (μg/mL) | IC50 (μg/mL) |

|---|---|---|

| This compound | 100 | >50 |

| Derivative A | 12 | 0.56 |

| Derivative B | 100 | >50 |

The table illustrates that while some derivatives exhibit significant inhibitory activity against HIV integrase, this compound shows minimal activity at tested concentrations .

Case Study: Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized to enhance biological activity. Modifications included introducing various substituents at different positions on the quinolizine ring. These modifications aimed to improve binding affinity to the integrase enzyme and enhance overall antiviral potency .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 4-oxo-4H-quinolizine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential as:

- Antibacterial Agents : Research indicates that derivatives of this compound can be developed into effective antibacterial agents, particularly in the context of pyridone antibiotics .

- Anti-HIV Integrase Inhibitors : Studies have shown that modifications to this compound can lead to derivatives with inhibitory activity against HIV integrase, although some derivatives have shown limited effectiveness .

Case Study: Anti-HIV Activity

A study synthesized various derivatives of this compound and evaluated their activity against HIV integrase. The results indicated that while some compounds exhibited binding capabilities to Mg(II), they did not demonstrate significant anti-HIV activity, suggesting further structural modifications are necessary for enhanced efficacy .

Agricultural Chemicals

In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. Its derivatives are being explored for their potential to enhance crop protection and yield through improved efficacy against pests and diseases.

Material Science

This compound is also being investigated for its applications in material science:

- Coatings and Polymers : this compound's unique chemical properties make it suitable for developing novel materials such as coatings that require specific chemical characteristics .

Biochemical Research

In biochemical studies, this compound is utilized to understand enzyme inhibition and receptor binding. It contributes valuable insights into biological processes and drug interactions, making it a valuable tool for researchers in biochemistry.

Analytical Chemistry

This compound is employed as a reference standard in analytical chemistry. It aids in the accurate quantification of related compounds in various samples, ensuring reliability in experimental results .

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

ethyl 4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDJVIYRDRPISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2C=CC=CN2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404912 | |

| Record name | Ethyl 4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88612-71-9 | |

| Record name | Ethyl 4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.